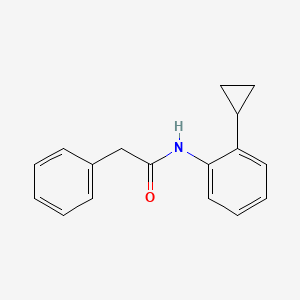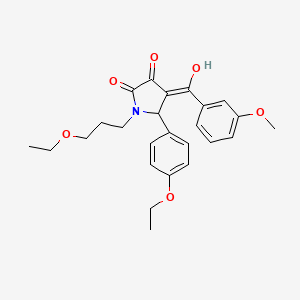
N-(2-cyclopropylphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropylphenyl)-2-phenylacetamide is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(2-cyclopropylphenyl)-2-phenylacetamide involves the amination of 2-cyclopropylphenylamine with phenylacetyl chloride. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
-
Reductive Amination: : Another approach is the reductive amination of 2-cyclopropylbenzaldehyde with phenylacetamide in the presence of a reducing agent like sodium cyanoborohydride.
Reaction Conditions
- Solvent: Methanol or ethanol
- Temperature: Room temperature
- Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(2-cyclopropylphenyl)-2-phenylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, methanol, ethanol
Temperature: Varies from room temperature to reflux conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted amides or esters
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropylphenyl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropylphenyl)-2-phenylacetamide: Unique due to the presence of both cyclopropyl and phenylacetamide groups.
N-(2-cyclopropylphenyl)-acetamide: Lacks the phenyl group, leading to different chemical and biological properties.
N-phenyl-2-phenylacetamide:
Uniqueness
This compound stands out due to its combination of cyclopropyl and phenylacetamide groups, which confer unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(2-cyclopropylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C17H17NO/c19-17(12-13-6-2-1-3-7-13)18-16-9-5-4-8-15(16)14-10-11-14/h1-9,14H,10-12H2,(H,18,19) |
InChI Key |
USSOREXVVLKTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11043925.png)
![4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B11043935.png)
![4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043937.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)
![5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11043946.png)
![N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B11043952.png)
![N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11043961.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B11043962.png)
![5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B11043966.png)
![methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043976.png)
![N-[(phenylcarbamoyl)oxy]propanimidoyl chloride](/img/structure/B11043980.png)

![N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide](/img/structure/B11043983.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043993.png)
